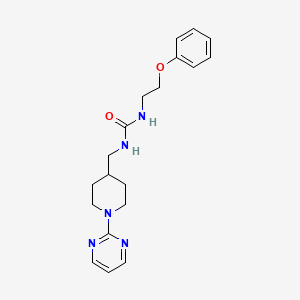
1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modifications
1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, due to its structural complexity, may be involved in studies related to the synthesis of pyrimidine derivatives, which are known for their wide range of biological activities. For instance, the reaction of formamidine with certain diones can lead to the formation of pyrimidinones, suggesting a method for the synthesis of complex pyrimidine derivatives that could include structures similar to this compound (Demerac et al., 1972).
Biochemical Evaluation and Enzyme Inhibition
Compounds structurally related to this compound have been synthesized and assessed for their biochemical activities, such as antiacetylcholinesterase activity. These studies aim to optimize the pharmacophoric elements and assess the potential of such compounds in therapeutic applications, highlighting the importance of the urea and pyrimidinyl moieties in enzyme inhibition (Vidaluc et al., 1995).
Antimicrobial and Anticancer Activities
The synthesis and evaluation of N-substituted pyrimidine derivatives, potentially including structures akin to this compound, have revealed moderate antimicrobial activity in some cases. This suggests that modifications on the pyrimidine core can influence biological activity, providing a basis for the development of novel antimicrobial agents (Reddy et al., 2003).
Supramolecular Chemistry and Tautomerism
The structural features of pyrimidine derivatives, similar to this compound, allow for the study of conformational equilibria and tautomerism within supramolecular complexes. These studies can shed light on the kinetic trapping effects and the potential for molecular sensing applications based on the controlled tautomerism of pyrimidine derivatives (Kwiatkowski et al., 2019).
Pharmacokinetic Profiling
The pharmacokinetic properties of compounds structurally related to this compound, such as absorption, metabolism, and excretion, are crucial for understanding their therapeutic potential and safety profile. Studies on similar compounds can provide insights into the metabolic pathways and the role of specific moieties in pharmacokinetics, aiding in the design of compounds with favorable properties (Sharma et al., 2012).
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c25-19(22-11-14-26-17-5-2-1-3-6-17)23-15-16-7-12-24(13-8-16)18-20-9-4-10-21-18/h1-6,9-10,16H,7-8,11-15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWREHYRZWXWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
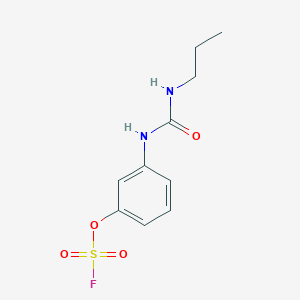
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)

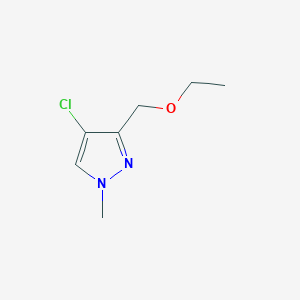
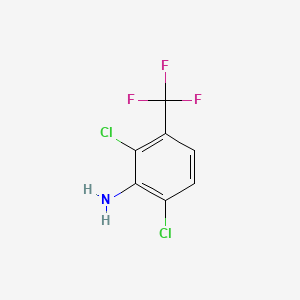
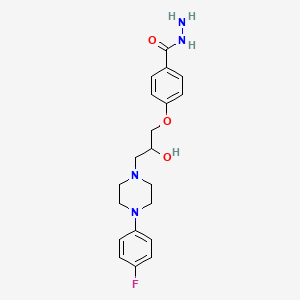
![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)
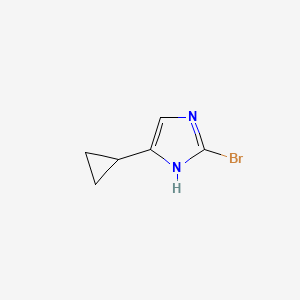
![[1-(Benzylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2452513.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)
![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)
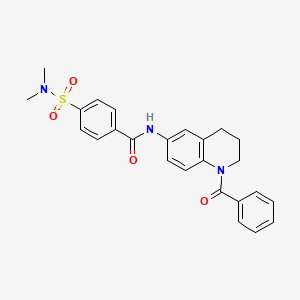
![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)
![N-(3-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2452523.png)
